![molecular formula C14H10O10 B12850450 Hexahydroxydiphenic acid](/img/structure/B12850450.png)
Hexahydroxydiphenic acid
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Overview
Description
Hexahydroxydiphenic acid is an organic compound with the formula [(HO)_3C_6HCO_2H]_2. It is the oxidatively coupled derivative of gallic acid and is a component of some ellagitannins, such as casuarictin . This compound is typically a white solid, although samples are often brown due to oxidation .
Preparation Methods
Hexahydroxydiphenic acid can be synthesized through the oxidative coupling of gallic acid The reaction conditions typically involve the use of oxidizing agents to facilitate the coupling process
Chemical Reactions Analysis
Hexahydroxydiphenic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ellagic acid, a dilactone of this compound.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, particularly with electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Health and Nutritional Applications
Hexahydroxydiphenic acid is primarily known as a precursor to ellagic acid, which exhibits numerous health benefits including:
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .
- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, contributing to its potential in treating inflammatory diseases .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, making it a candidate for natural preservatives in food products .
Case Study: Ellagic Acid in Cancer Prevention
Research has highlighted the role of ellagic acid (derived from this compound) in inhibiting cancer cell proliferation. In vitro studies have shown that ellagic acid can induce apoptosis in cancer cells, particularly in breast and colon cancers .
Industrial Applications
This compound's derivatives are utilized in various industrial applications:
- Food Industry : As a natural antioxidant, it is used to enhance the shelf life of food products by preventing rancidity and spoilage .
- Cosmetics : Its skin-protective properties make it a valuable ingredient in cosmetics aimed at anti-aging and skin repair .
Data Table: Industrial Applications of this compound
Application Area | Specific Use | Benefits |
---|---|---|
Food Industry | Natural preservative | Extends shelf life |
Cosmetics | Anti-aging creams | Protects skin from oxidative stress |
Pharmaceuticals | Dietary supplements | Supports health through antioxidant action |
Environmental Applications
This compound has been explored for its potential in environmental remediation:
- Metal Chelation : Research indicates that derivatives of this compound can effectively chelate heavy metals from contaminated water sources, thus aiding in environmental cleanup efforts .
- Biodegradable Materials : The compound’s derivatives are being investigated for use in developing biodegradable polymers that can replace conventional plastics, contributing to sustainable material science .
Case Study: Metal Ion Removal
A study demonstrated that ellagic acid could remove divalent metal ions from aqueous solutions effectively. This property suggests its potential application in wastewater treatment processes .
Mechanism of Action
The mechanism of action of hexahydroxydiphenic acid involves its interaction with various molecular targets and pathways. As an antioxidant, it can neutralize free radicals and reduce oxidative stress. The compound’s multiple hydroxyl groups allow it to form strong complexes with proteins and other macromolecules, which can inhibit harmful oxidative enzymes and lipid peroxidation processes .
Comparison with Similar Compounds
Hexahydroxydiphenic acid is unique due to its multiple hydroxyl groups and its role as a precursor to ellagic acid. Similar compounds include:
Gallic Acid: A simpler phenolic acid that serves as a precursor to this compound.
Ellagic Acid: A dilactone of this compound with significant antioxidant properties.
Diphenic Acid: Another biphenyl derivative, but with different functional groups and reactivity. This compound stands out due to its specific structure and its role in the formation of ellagitannins, which have diverse biological and industrial applications.
Properties
Molecular Formula |
C14H10O10 |
---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-(6-carboxy-2,3,4-trihydroxyphenyl)-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C14H10O10/c15-5-1-3(13(21)22)7(11(19)9(5)17)8-4(14(23)24)2-6(16)10(18)12(8)20/h1-2,15-20H,(H,21,22)(H,23,24) |
InChI Key |
MFTSECOLKFLUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
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